![molecular formula C8H4BrClN2 B1438377 5-Bromo-8-chloro-1,7-naphthyridine CAS No. 909649-06-5](/img/structure/B1438377.png)
5-Bromo-8-chloro-1,7-naphthyridine
Overview
Description
5-Bromo-8-chloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-chloro-1,7-naphthyridine consists of a fused system of two pyridine rings . The InChI string representation of its structure isInChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H
. Physical And Chemical Properties Analysis
5-Bromo-8-chloro-1,7-naphthyridine has a molecular weight of 243.49 g/mol . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 12 . The compound is a solid at room temperature .Scientific Research Applications
Anticancer Properties
Naphthyridines, including derivatives like 5-Bromo-8-chloro-1,7-naphthyridine, are known for their anticancer properties. They have been studied for their potential to inhibit cancer cell growth and proliferation .
Anti-HIV Activity
These compounds have also been researched for their anti-HIV properties, which could make them valuable in the treatment of HIV/AIDS .
Antimicrobial Effects
The antimicrobial activity of naphthyridines is another area of interest, with studies exploring their effectiveness against various microbial infections .
Analgesic and Anti-inflammatory Uses
Naphthyridines have analgesic and anti-inflammatory applications, which could be beneficial in pain management and treating inflammatory conditions .
Antioxidant Activity
Their antioxidant properties are also noteworthy, as they can help in combating oxidative stress in cells .
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, naphthyridines serve as important tools due to their reactivity and versatility .
Medicinal Chemistry
They play a significant role in medicinal chemistry, with a wide range of biological activities making them key components in drug development .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
It is often used in organic synthesis, particularly in the pharmaceutical field , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It is used as an intermediate in the synthesis of other organic compounds, such as organic fluorescent dyes and bioactive molecules , suggesting that it may influence a wide range of biochemical processes.
Result of Action
Given its use in the synthesis of bioactive molecules , it is plausible that it could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-8-chloro-1,7-naphthyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it should be kept away from sunlight and high-temperature environments, as well as flammable materials and oxidizing agents .
properties
IUPAC Name |
5-bromo-8-chloro-1,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCHQPTJOFDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654683 | |
Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
909649-06-5 | |
Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-chloro-1,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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